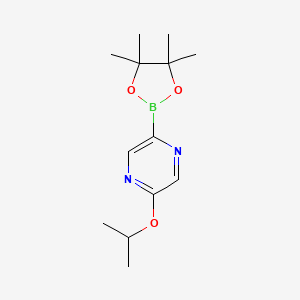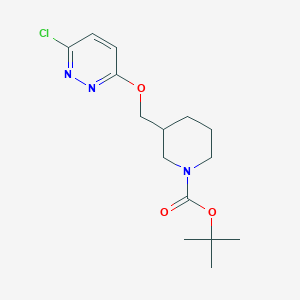
1-(4-Methoxyphenyl)-2,2-dimethylcyclopropanecarboxylic acid
Vue d'ensemble
Description
The compound is a carboxylic acid derivative, specifically a cyclopropanecarboxylic acid, which is a type of carboxylic acid containing a cyclopropane ring . The “1-(4-Methoxyphenyl)” part indicates the presence of a methoxyphenyl group attached to the cyclopropane ring. Methoxyphenyl compounds are a class of organic compounds containing a methoxy group (-OCH3) attached to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the three-membered cyclopropane ring, the carboxylic acid group (-COOH), and the methoxyphenyl group. The exact structure would depend on the positions of these groups in the molecule .
Chemical Reactions Analysis
As a carboxylic acid, this compound would be expected to undergo reactions typical of this class of compounds, such as acid-base reactions and esterification . The presence of the methoxyphenyl group could also influence the reactivity.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. Carboxylic acids generally have higher boiling points than similar-sized hydrocarbons or alcohols due to their ability to form hydrogen bonds .
Applications De Recherche Scientifique
Background on Methoxyphenols
Methoxyphenols, such as 1-(4-Methoxyphenyl)-2,2-dimethylcyclopropanecarboxylic acid, have gained attention due to their potential in various scientific research applications. These compounds, emitted from lignin pyrolysis, are widely used as potential tracers for biomass burning, especially for wood burning. The atmospheric reactivity of methoxyphenols, including their gas-phase, particle-phase, and aqueous-phase reactions, as well as secondary organic aerosol (SOA) formation, has been a subject of increasing academic interest (Liu, Chen, & Chen, 2022).
Applications in Biomass Burning Tracing
Methoxyphenols are considered potential tracers for biomass burning. Their emission from lignin pyrolysis during wood burning makes them significant markers for environmental studies. The atmospheric reactivity of methoxyphenols, including their reactions with OH and NO3 radicals, plays a crucial role in understanding the degradation pathways and SOA formation potential from biomass burning emissions (Liu, Chen, & Chen, 2022).
SOA Formation and Atmospheric Chemistry
The reactions of methoxyphenols with atmospheric radicals are predominant degradation pathways that have significant SOA formation potentials. Understanding the kinetics, mechanisms, and SOA formation from methoxyphenols is crucial for atmospheric chemistry studies. These insights help in assessing the environmental impact of biomass burning and the contribution of methoxyphenols to atmospheric pollution and climate change (Liu, Chen, & Chen, 2022).
Future Research Directions
Despite the progress in understanding the atmospheric reactivity of methoxyphenols, there remain knowledge gaps, particularly in the degradation mechanisms under complex pollution conditions and the ecotoxicity of their degradation products. Future research should focus on experimental simulations and theoretical calculations to systematically explore the atmospheric aging of biomass-burning plumes and their contributions to SOA formation. Assessing the environmental and health impacts of these compounds and their degradation products is essential for developing strategies to mitigate the adverse effects of biomass burning on air quality and public health (Liu, Chen, & Chen, 2022).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-12(2)8-13(12,11(14)15)9-4-6-10(16-3)7-5-9/h4-7H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRPVUVYVGNIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C2=CC=C(C=C2)OC)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672370 | |
| Record name | 1-(4-Methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2,2-dimethylcyclopropanecarboxylic acid | |
CAS RN |
884091-56-9 | |
| Record name | 1-(4-Methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Methoxyphenyl)-2,2-dimethylcyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1451992.png)








